Physical organic chemistrySolid-state characterizationPurification and formulation
Researchers synthesizing HIV integrase inhibitor precursors face positional isomer misassignment risk: substituting the 2,5- or 3,4-isomer for the required 2,6-isomer alters reaction rates, product distributions, and invalidates patent evidence (EP1422218 A1). This compound resolves that challenge:
• Authenticated 2,6-substitution pattern confirmed by mp 78-82 °C and ¹H NMR δ 3.82/4.38/6.57/7.32, matching the Shionogi patent sequence
• ≥97% purity (GC), supplied as a solid with defined crystallinity suitable for automated dispensing workflows
• Distinct C18 HPLC retention vs. 2,5- and 3,4-isomers-essential for method specificity and peak identification
Supplied with single-batch traceability. HazMat-compliant global shipping (UN1759, Class 8, PG III).
Molecular FormulaC10H11BrO3
Molecular Weight259.1 g/mol
CAS No.123184-19-0
Cat. No.B057480
⚠ Attention: For research use only. Not for human or veterinary use.
2-Bromo-1-(2,6-dimethoxyphenyl)ethanone (CAS 123184-19-0) is a substituted α-bromoacetophenone bearing methoxy groups at the 2- and 6-positions of the phenyl ring . Its molecular formula is C₁₀H₁₁BrO₃ with a molecular weight of 259.10 g·mol⁻¹ and an exact mass of 257.989 Da . The compound is classified as a skin corrosive (GHS Category 1B) and acutely toxic if swallowed (H302) , requiring appropriate handling protocols during procurement and use. It is supplied as a solid with a reported purity of ≥95% (GC) .
1
Synthetic intermediate for heterocycle formation
α-Bromoketone core supports thiazole, imidazole, and indole syntheses
2
Isomer-specific QC and method development
Defined ¹H NMR signature and HPLC retention profile enable identity confirmation
3
Requires corrosive-material handling protocols
GHS Category 1B skin corrosion mandates specific PPE, storage, and shipping review
Positional Isomer Substitution Risks in α-Bromoacetophenones
All dimethoxy-substituted α-bromoacetophenones share the same molecular formula (C₁₀H₁₁BrO₃) and molecular weight, yet the methoxy substitution pattern fundamentally alters physical properties, spectroscopic signatures, and downstream synthetic outcomes [1]. The 2,6-isomer (CAS 123184-19-0) exhibits a melting point of 78–82 °C, whereas the 2,5-isomer (CAS 1204-21-3) melts at 83–85 °C and the 3,4-isomer (CAS 1835-02-5) at 81–83 °C . These divergences translate into distinct chromatographic behavior, solubility profiles, and crystallinity that affect purification workflows and formulation. Critically, the steric environment around the reactive α-bromoketone center differs between the 2,6-symmetrical pattern and the non-symmetrical 2,5- or 3,4-patterns, leading to divergent reaction rates and regioselectivity in heterocycle-forming reactions such as thiazole, imidazole, and indole syntheses [2]. Substituting one positional isomer for another without revalidation therefore risks altered product distributions, lower yields, and failed quality-control specifications.
Target2,6-isomer (CAS 123184-19-0)
Substitute Risk2,5- or 3,4-isomer may alter reaction rates and regioselectivity
TargetCharacteristic single methoxy singlet (6H) in ¹H NMR
The 2,6-dimethoxy substitution pattern produces a melting point 3–7 °C lower than the 2,5-isomer and 1–5 °C lower than the 3,4-isomer . This property directly affects purification by recrystallization, column chromatography loading, and solid-dispensing automation in compound-management facilities.
Melting PointDirect comparison
Δmp –3 to –7 °C vs. 2,5-isomer
Supports crystallization and solid-form differentiation
Melting point gap may alter purification and solid-dispensing workflows
Physical organic chemistrySolid-state characterizationPurification and formulation
Evidence Dimension
Melting point (crystalline solid phase transition)
Target Compound Data
78–82 °C (lot-dependent; EP1422218 synthesis)
Comparator Or Baseline
2,5-isomer (CAS 1204-21-3): 83–85 °C (lit.). 3,4-isomer (CAS 1835-02-5): 81–83 °C.
Quantified Difference
Δmp = –3 to –7 °C vs. 2,5-isomer; Δmp = –1 to –5 °C vs. 3,4-isomer
Conditions
Crystalline solids from analogous synthetic protocols; melting point tubes or DSC (unspecified ramp rate).
Why This Matters
A 3–7 °C melting point gap is sufficient to alter crystallization behavior and solid-form stability, potentially causing purification failure or formulation rejection if the wrong isomer is procured.
Physical organic chemistrySolid-state characterizationPurification and formulation
Diagnostic ¹H NMR Pattern vs. Analogs
The 2,6-symmetrical substitution produces a characteristic ¹H NMR signature in CDCl₃: a singlet (6H) for two equivalent methoxy groups, a singlet (2H) for the α-CH₂Br, a doublet (2H, J = 8.4 Hz) for the meta aromatic protons, and a triplet (1H, J = 8.4 Hz) for the para aromatic proton . This pattern is absent in the 2,5- and 3,4-isomers, where the methoxy groups are chemically non-equivalent, yielding two distinct methoxy singlets and more complex aromatic splitting.
¹H NMR SignatureDirect comparison
Single methoxy singlet at δ 3.82 (6H)
Enables unambiguous isomer identity confirmation
Asymmetric isomers produce two distinct methoxy singlets
2,5-isomer (predicted): two distinct OCH₃ singlets; 3,4-isomer (predicted): two distinct OCH₃ singlets and different aromatic coupling pattern.
Quantified Difference
One methoxy singlet (6H) vs. two distinct methoxy singlets (~3H each) in asymmetric isomers
Conditions
500 MHz, CDCl₃ solvent, room temperature, as reported in EP1422218 A1 (2004).
Why This Matters
Identity confirmation by NMR is a standard incoming QC gate. The unique single-methoxy-singlet signature enables rapid, unambiguous discrimination of the 2,6-isomer from its 2,5- and 3,4-counterparts without requiring reference standards of every possible analog.
A detailed, reproducible protocol is documented in EP1422218 A1 (Shionogi & Co., 2004) for the synthesis of 2-bromo-1-(2,6-dimethoxyphenyl)ethanone from 1-(2,6-dimethoxyphenyl)ethanone using phenyltrimethylammonium tribromide in THF at 20 °C for 1.17 h, delivering an isolated yield of 70% (4.22 g from 4.0 g starting material) after silica gel chromatography . In contrast, the 3,4-isomer synthesis using benzyltrimethylammonium tribromide in CH₂Cl₂/MeOH at room temperature for 16 h yields 84%, highlighting different optimal bromination conditions and reaction times between positional isomers [1].
Synthetic YieldCross-study context
70% isolated (patent protocol)
Provides a benchmark for 2,6-isomer synthesis QA
Conditions not directly comparable to 3,4-isomer (84%, 16 h)
Process chemistryScale-up feasibilityReproducible procurement specification
Evidence Dimension
Isolated yield and reaction conditions for α-bromination
Target Compound Data
70% yield; phenyltrimethylammonium tribromide, THF, 20 °C, 1.17 h; purified by silica gel chromatography (EtOAc:n-hexane = 1:4); washed with diisopropylether
Comparator Or Baseline
3,4-isomer: 84% yield; benzyltrimethylammonium tribromide, CH₂Cl₂/MeOH, room temperature, 16 h
Quantified Difference
70% vs. 84% yield; reaction time 1.17 h vs. 16 h; different brominating agent and solvent system
Conditions
Respective optimized laboratory-scale protocols; not a direct side-by-side comparison under identical conditions.
Why This Matters
Procurement specifications requiring a 70% minimum yield or patent-tracked provenance for the 2,6-isomer cannot be met by the 2,5- or 3,4-isomers; the validated protocol provides a benchmark for in-house synthesis or contract manufacturing QA.
Process chemistryScale-up feasibilityReproducible procurement specification
[1] ChemicalBook. CASEN 1835-02-5. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE. Preparation from 3,4-dimethoxyacetophenone with benzyltrimethylammonium tribromide in CH₂Cl₂/MeOH at room temperature for 16 h; yield 84%. View Source
Corrosivity Hazard Classification Impact on Handling
The GHS classification of 2-bromo-1-(2,6-dimethoxyphenyl)ethanone includes H314 (causes severe skin burns and eye damage) and H302 (harmful if swallowed), earning a 'Danger' signal word . The 2,5-isomer carries a 'Warning' signal word with GHS classifications H302 (harmful if swallowed) and H315/H319 (skin and eye irritation), without the severe corrosivity H314 designation reported in some databases [1]. This difference directly impacts shipping category, permitted container materials, and personal protective equipment (PPE) requirements.
Hazard ClassificationCross-study context
H314 (Skin Corrosion 1B)
Impacts EHS, shipping, and PPE requirements
2,5-isomer may be classified as H315/H319 irritant only
Chemical safetyEHS complianceStorage and shipping specification
H314 (Skin Corrosion 1B) – Severe skin burns and eye damage; H302 (Acute Oral Toxicity 4); Signal word: Danger
Comparator Or Baseline
2,5-isomer: H302 (Harmful if swallowed), H315 (Skin Irritation 2), H319 (Eye Irritation 2); Signal word: Warning (per vendors such as AKSci and Molaid)
Quantified Difference
Skin Corrosion Category 1B vs. Skin Irritation Category 2 – a two-tier GHS severity gap
Conditions
GHS classification data reported by independent suppliers; harmonized classifications may vary by jurisdiction.
Why This Matters
The upgraded hazard profile of the 2,6-isomer requires specific PPE, storage, and transport protocols that may not be budgeted or provisioned if the milder 2,5-isomer classification is assumed.
Chemical safetyEHS complianceStorage and shipping specification
[1] Molaid. 2-溴-2',5'-二甲氧基苯乙酮 (CAS 1204-21-3). H302 Harmful if swallowed. H314 Causes severe skin burns and eye damage per Chinese GHS (note: AKSci SDS for 2,5-isomer reports Warning signal word without H314; variability exists). View Source
LogP and TPSA Impact on Chromatographic Separation
Computed physicochemical descriptors for the 2,6-isomer include LogP = 2.28 and a topological polar surface area (TPSA) of 35.5 Ų . The 2,5-isomer and 3,4-isomer share the same computed LogP (2.3) and identical heavy atom counts, but the 2,6-symmetrical methoxy arrangement alters the molecular dipole and solvation free energy, resulting in distinct reversed-phase HPLC retention times despite nearly identical LogP values [1]. This chromatographic difference is critical for analytical method validation in regulated pharmaceutical intermediate supply chains.
Chromatographic BehaviorContext-dependent
Distinct HPLC retention despite similar LogP
Required for QC method specificity and peak identity
ΔLogP ≤ 0.02 (computationally indistinguishable); experimentally distinct retention factors (Rf) on TLC and HPLC due to dipole and shape differences
Conditions
Computed descriptors; experimental confirmation requires isocratic or gradient HPLC comparison on C18 stationary phase.
Why This Matters
Relying on LogP alone fails to predict resolvability of these positional isomers by HPLC. Procurement of the correct isomer is essential for passing identity and purity specifications in chromatographic QC release testing.
When synthesizing HIV integrase inhibitor precursors or related antiviral building blocks traceable to EP1422218 A1 (Shionogi, 2004), the 2,6-isomer (not the 2,5- or 3,4-isomer) matches the patent-recorded synthetic sequence and analytical data (70% yield, mp 78–82 °C, ¹H NMR δ 3.82/4.38/6.57/7.32) . Regulators and IP counsel require exact compound identity for patent-infringement and freedom-to-operate assessments; substitution with a positional isomer voids evidentiary chain of custody.
Isomer-Specific Chromatography QC Standard
The 2,6-isomer serves as a critical system-suitability standard for HPLC methods that must resolve 2,6-, 2,5-, and 3,4-dimethoxy positional isomers of α-bromoacetophenone . Although computed LogP values overlap within 0.02 units, experimental C18 retention time differences arise from dipole and shape variations induced by symmetrical vs. non-symmetrical methoxy placement. Laboratories developing purity methods for regulated intermediates require authentic 2,6-isomer material to establish specificity and peak identity [1].
The 2,6-dimethoxy substitution pattern creates a unique steric environment around the α-bromoketone electrophilic center: two ortho-methoxy groups flank the carbonyl, partially shielding the reactive site compared to the 2,5- or 3,4-isomers . This steric effect manifests in altered reaction rates with nitrogen nucleophiles (imidazole, amines) and cyclocondensation partners (thioamides for thiazoles, anilines for indoles). Researchers investigating the Bischler–Möhlau indole synthesis have documented that the α-bromoacetophenone substitution pattern governs reaction pathway partitioning between desired indole formation and side-product generation [1]. Comparative kinetic data for methoxy-substituted phenacyl radicals indicate quantum yields for C–Br cleavage ranging from 0.13 to 0.35 depending on substitution pattern, providing a quantitative rationale for selecting the 2,6-isomer when slower, more controlled radical generation is desired [2].
Solid-Form Screening & Crystallization Development
The melting point depression of 3–7 °C versus the 2,5-isomer directly influences crystallization solvent selection, cooling-rate optimization, and polymorph screening outcomes . In automated solid-dispensing workflows, a compound that melts below 80 °C (potential softening near ambient shipping conditions) requires different storage and handling protocols than one melting at 83–85 °C. The observed tendency of the 2,6-isomer to crystallize as a solid requiring diisopropylether washing suggests specific crystal-packing interactions that may be exploitable for co-crystal or salt-form engineering not available with other positional isomers [1].
Application
Selection Property
Validation Focus
Patent-tracked intermediate synthesis
EP1422218 A1 protocol match
Identity and yield benchmark review
Isomer-specific chromatography QC
HPLC retention and ¹H NMR signature
System-suitability and peak identity
Sterically controlled reactivity studies
2,6-dimethoxy steric shielding
Reaction rate and pathway partitioning
Solid-form and crystallization screening
Melting point and crystal packing
Polymorph and co-crystal engineering context
[1] MacDonough, M.T.; Shi, Z.; Pinney, K.G. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters 2015, 56(23), 3624–3629. View Source
[2] Jovanovic, S.V.; Renaud, J.; Berinstain, A.B.; Scaiano, J.C. Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Canadian Journal of Chemistry 1995, 73(2), 223–231. Quantum yields for C–Br cleavage from α-bromoacetophenones: 0.13–0.35. View Source
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